molecular formula C16H13FN2O4S B2946189 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide CAS No. 899757-86-9

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide

Cat. No. B2946189
CAS RN: 899757-86-9
M. Wt: 348.35
InChI Key: QXPQESZTPIYAJL-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide, also known as DBIBO, is a synthetic compound that has gained significant attention in the scientific community. This compound has been found to have potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. The aim of

Scientific Research Applications

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds structurally related to 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluorophenyl)propanamide, have been synthesized and tested for antioxidant and anticancer activities. These compounds demonstrated significant antioxidant activity, surpassing that of ascorbic acid in some cases. Their anticancer efficacy was evaluated against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, revealing selective cytotoxicity, particularly against the glioblastoma cell line. This highlights the potential for developing novel anticancer therapeutics based on this chemical structure (Tumosienė et al., 2020).

Synthesis and Characterization

Another study focused on the synthesis and full characterization of similar compounds, specifically detailing the reaction between amphetamine and flurbiprofen to create a hybrid molecule. The study provides a comprehensive analysis using 1H, 13C-NMR, UV, IR, HPLC, and mass spectral data, offering a foundation for further investigation into the pharmacological properties of these compounds (Manolov, Ivanov, & Bojilov, 2022).

Impact on Dihydroceramide Desaturase

Research into cyclopropene analogues of ceramide, which shares structural motifs with this compound, demonstrated effects on dihydroceramide desaturase. These analogues were synthesized to explore modifications in the cyclopropene ring, N-acyl chain length, and configuration of stereocenters. The study provided insights into the enzyme's inhibition, suggesting potential therapeutic applications in diseases associated with dysregulated sphingolipid metabolism (Triola, Fabriàs, Casas, & Llebaria, 2003).

Cyclooxygenase-2 (COX-2) Inhibition

A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including structures related to the compound , were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The introduction of a fluorine atom was found to preserve COX-2 potency while enhancing selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor. This work emphasizes the potential for developing new therapeutic agents for inflammation and pain management (Hashimoto et al., 2002).

properties

IUPAC Name

N-(4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c1-10(15(20)18-12-8-6-11(17)7-9-12)19-16(21)13-4-2-3-5-14(13)24(19,22)23/h2-10H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQESZTPIYAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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